molecular formula C6H13NO5 B3152542 Mannosylamine CAS No. 7388-99-0

Mannosylamine

Cat. No.: B3152542
CAS No.: 7388-99-0
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-RWOPYEJCSA-N
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Description

Mannosylamine is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. It is an amino sugar where an amino group replaces a hydroxyl group in the mannose molecule. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mannosylamine can be synthesized through several methods. One common approach involves the reaction of mannose with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino sugar.

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic processes. Enzymes such as transaminases can catalyze the conversion of mannose to this compound with high specificity and efficiency. These biocatalytic methods are preferred in industrial settings due to their sustainability and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Mannosylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto sugars or acids.

    Reduction: It can be reduced to form deoxy sugars.

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products: The major products formed from these reactions include keto sugars, deoxy sugars, and substituted amino sugars, which have significant applications in biochemical research and industrial processes.

Scientific Research Applications

Mannosylamine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of glycosides and other complex carbohydrates.

    Biology: this compound is involved in the study of glycoproteins and glycolipids, which are essential components of cell membranes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting glycosylation processes in diseases such as cancer and viral infections.

    Industry: this compound is used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of mannosylamine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in glycosylation processes. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the synthesis and modification of glycoproteins and glycolipids. By modulating these pathways, this compound can influence various cellular functions and processes.

Comparison with Similar Compounds

    Glucosamine: Another amino sugar, glucosamine, is similar to mannosylamine but differs in the position of the amino group.

    Galactosamine: Galactosamine is an amino sugar derived from galactose and shares structural similarities with this compound.

    N-Acetylmannosamine: This compound is an acetylated derivative of this compound and has distinct biochemical properties.

Uniqueness: this compound is unique due to its specific interactions with enzymes involved in mannose metabolism. Its ability to modulate glycosylation processes makes it a valuable tool in biochemical research and therapeutic development.

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-RWOPYEJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914327
Record name Hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7388-99-0, 96782-90-0
Record name Mannosylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007388990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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